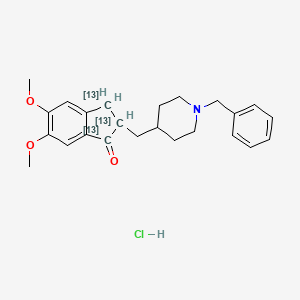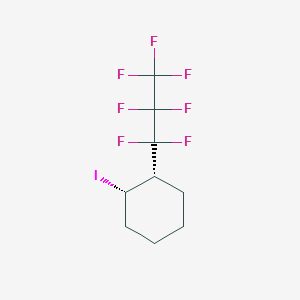
Isopropylmercury hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropylmercury hydroxide is an organomercury compound with the chemical formula C3H7HgOH. It is a derivative of mercury and is known for its unique chemical properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both organic and inorganic components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+HgO→C3H7HgOH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
Isopropylmercury hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylmercury oxide.
Reduction: Reduction reactions can convert it back to isopropyl alcohol and elemental mercury.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Isopropylmercury oxide.
Reduction: Isopropyl alcohol and elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学的研究の応用
Isopropylmercury hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
Methylmercury hydroxide: Similar structure but with a methyl group instead of an isopropyl group.
Ethylmercury hydroxide: Contains an ethyl group in place of the isopropyl group.
Phenylmercury hydroxide: Features a phenyl group instead of an isopropyl group.
Uniqueness
Isopropylmercury hydroxide is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other organomercury compounds.
特性
CAS番号 |
33020-34-7 |
|---|---|
分子式 |
C3H9HgO |
分子量 |
261.69 g/mol |
IUPAC名 |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
InChIキー |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Hg].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)







![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)


